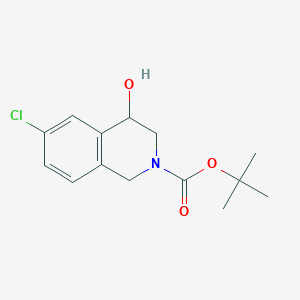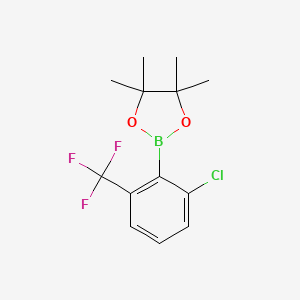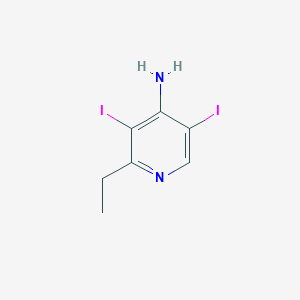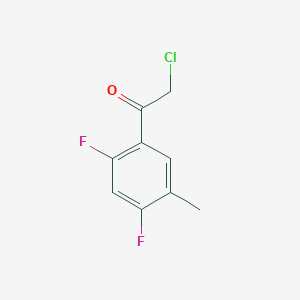
2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one is a chemical compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 . It is also known by other names such as 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethanone and Ethanone, 2-chloro-1-(2,4-difluoro-5-methylphenyl)- .
Physical And Chemical Properties Analysis
The predicted boiling point of 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one is 265.5±35.0 °C and its predicted density is 1.302±0.06 g/cm3 .Aplicaciones Científicas De Investigación
-
Indole Derivatives
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity .
- Results or Outcomes : The results vary depending on the specific derivative and its use. For example, one compound showed inhibitory activity against influenza A .
-
DDT Metabolite
- Scientific Field : Environmental Science and Pollution Research .
- Application Summary : A DDT metabolite, likely formed photochemically from DDE, was detected in ray liver samples from Brazil, an area highly contaminated with DDT .
- Methods of Application : The compound was generated photochemically, synthesized chemically, and then isolated for analysis .
- Results or Outcomes : The compound was detected in more than 60 biotic (e.g., marine mammals, birds, human milk) and abiotic samples (fat deposits in kitchen hoods) from different areas all over the world .
-
2,4-Dichloro-3,5-Difluorobenzoic Acid
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
- Methods of Application : The compound is synthesized in a laboratory setting .
- Results or Outcomes : The specific results or outcomes would depend on the specific medicine being synthesized .
- 1,4-Difluoro-2,5-dimethoxybenzene
- Scientific Field : Electrochemistry .
- Application Summary : This compound is used in a study to investigate the direct anodic electrodeposition of polypyrrole, poly (3,4-ethylenedioxythiophene) and polythiophene on Cu electrodes by employing a corrosion inhibitor .
- Methods of Application : The compound is used as a reagent in the electrodeposition process .
- Results or Outcomes : The specific results or outcomes would depend on the specific study being conducted .
-
2-chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is a chemical intermediate used in the synthesis of other compounds .
- Methods of Application : The compound is synthesized in a laboratory setting .
- Results or Outcomes : The specific results or outcomes would depend on the specific compound being synthesized .
-
Ethene, 2-chloro-1,1-difluoro-
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is a chemical intermediate used in the synthesis of other compounds .
- Methods of Application : The compound is synthesized in a laboratory setting .
- Results or Outcomes : The specific results or outcomes would depend on the specific compound being synthesized .
Propiedades
IUPAC Name |
2-chloro-1-(2,4-difluoro-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c1-5-2-6(9(13)4-10)8(12)3-7(5)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXCBMHUAQZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![31-Chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B1431332.png)
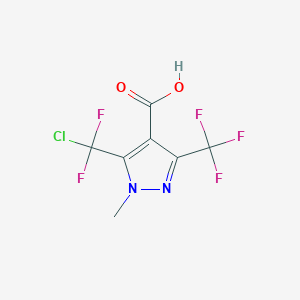
![1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1431334.png)
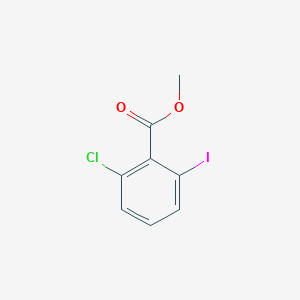
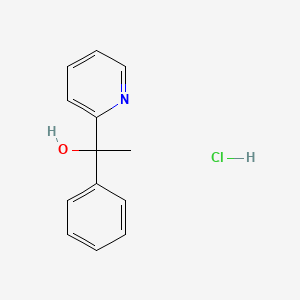
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride](/img/structure/B1431342.png)
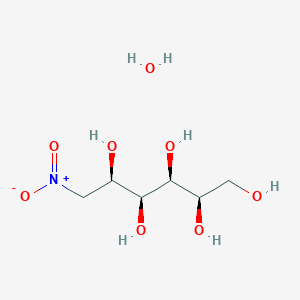
![8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1431346.png)
![4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1431347.png)
![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B1431348.png)
![8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester](/img/structure/B1431349.png)
